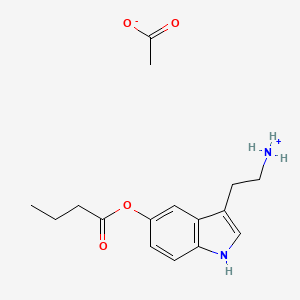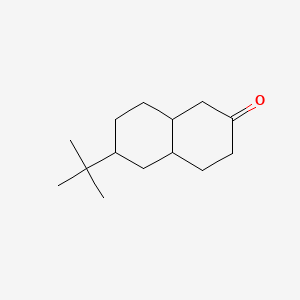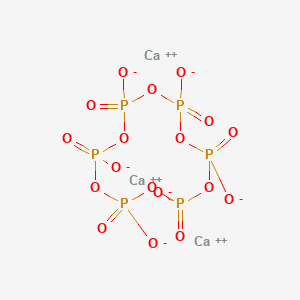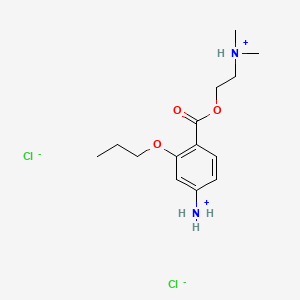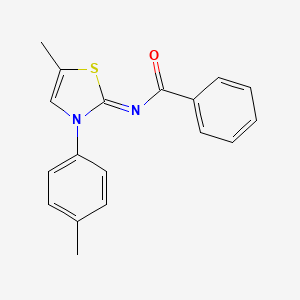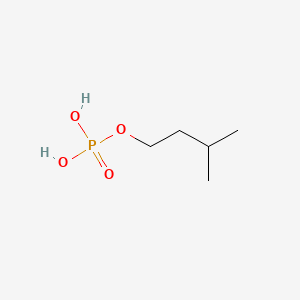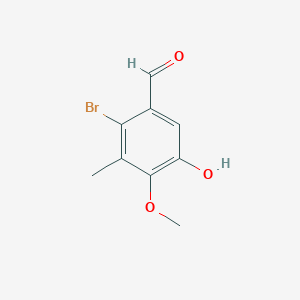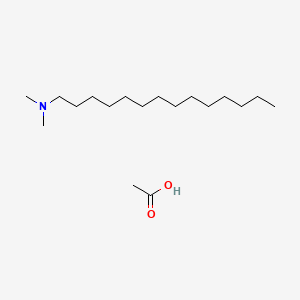
1-Tetradecanamine, N,N-dimethyl-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyltetradecylammonium acetate is a quaternary ammonium compound with the molecular formula C18H39NO2. It is known for its surfactant properties and is commonly used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyltetradecylammonium acetate can be synthesized through the quaternization of dimethyltetradecylamine with acetic acid. The reaction typically involves heating the amine with acetic acid under reflux conditions to form the quaternary ammonium salt .
Industrial Production Methods: In industrial settings, the production of dimethyltetradecylammonium acetate involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Dimethyltetradecylammonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or hydroxides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium salts .
Scientific Research Applications
Dimethyltetradecylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It serves as a surfactant in cell lysis buffers and other biological preparations.
Medicine: It is explored for its antimicrobial properties and potential use in disinfectants.
Industry: It is used in the formulation of detergents, fabric softeners, and other cleaning agents.
Mechanism of Action
The mechanism of action of dimethyltetradecylammonium acetate involves its interaction with cell membranes. As a surfactant, it disrupts the lipid bilayer of cell membranes, leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes .
Comparison with Similar Compounds
- Dodecyl trimethyl ammonium bromide
- Tetradecyl trimethyl ammonium bromide
- Dioctyl dimethyl ammonium chloride
- Octyldecyl dimethyl ammonium chloride
- Didecyl dimethyl ammonium bromide
Comparison: Dimethyltetradecylammonium acetate is unique due to its specific chain length and acetate counterion, which confer distinct surfactant properties. Compared to similar compounds, it may exhibit different solubility, antimicrobial efficacy, and interaction with biological membranes .
Properties
CAS No. |
24287-35-2 |
|---|---|
Molecular Formula |
C16H35N.C2H4O2 C18H39NO2 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
acetic acid;N,N-dimethyltetradecan-1-amine |
InChI |
InChI=1S/C16H35N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)3;1-2(3)4/h4-16H2,1-3H3;1H3,(H,3,4) |
InChI Key |
WOJPVXQAVGCDIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN(C)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


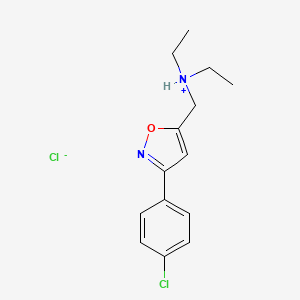
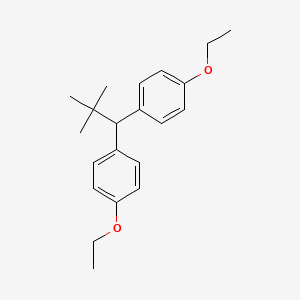
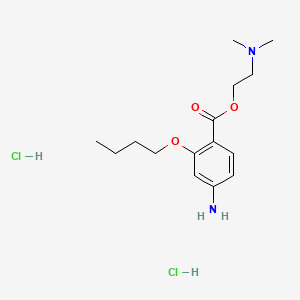


![8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione](/img/structure/B13741658.png)
